(3S)-1,3-dimethylpiperidin-4-one

Description

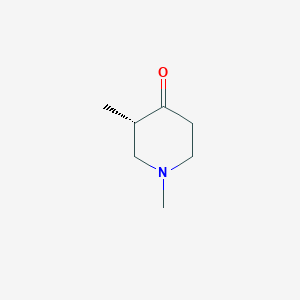

(3S)-1,3-Dimethylpiperidin-4-one is a chiral piperidin-4-one derivative with the molecular formula C₇H₁₃NO. It is characterized by a six-membered piperidine ring substituted with methyl groups at the 1- and 3-positions and a ketone at the 4-position. Key physicochemical properties include:

- Density: 0.949 g/cm³

- Melting Point: 159–160 °C

- Boiling Point: 191.8 °C at 760 mmHg

- Appearance: Colorless to pale yellow liquid .

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its stereochemistry at the 3-position (S-configuration) may influence its reactivity and biological interactions.

Properties

IUPAC Name |

(3S)-1,3-dimethylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6-5-8(2)4-3-7(6)9/h6H,3-5H2,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDGMIWDPMJYPP-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The most widely reported method involves reductive amination of 4-methylpiperidin-3-one with methylamine. Sodium cyanoborohydride (NaBH3CN) in methanol or ethanol facilitates the conversion at room temperature, yielding (3S)-1,3-dimethylpiperidin-4-one with moderate stereocontrol (60–70% e.e.).

Critical Parameters:

Example Protocol:

-

Dissolve 4-methylpiperidin-3-one (1.0 eq) in methanol.

-

Add methylamine (1.2 eq) and NaBH3CN (1.5 eq).

-

Stir for 12–24 hours at 25°C.

-

Concentrate under reduced pressure; purify via column chromatography.

Yield : 73%

e.e. : 66% (with resolution using L-tartaric acid)

Catalytic Asymmetric Hydrogenation

Rhodium-Catalyzed Hydrogenation

Chiral rhodium complexes, such as bis(1,5-cyclooctadiene)rhodium triflate with Josiphos SL-J009-1 ligands, enable asymmetric hydrogenation of 1-benzyl-4-methyl-1,2,5,6-tetrahydropyridine-3-carbamate. This method achieves high diastereoselectivity (Dr = 182.9) and e.e. (82.9%).

Optimized Conditions:

-

Catalyst : Rh(I)/Josiphos SL-J009-1 (0.01 eq)

-

Solvent : Trifluoroethanol (TFE)

-

Pressure : 3.5 bar H2

-

Temperature : 50°C

-

Time : 72 hours

Titanium-Mediated Reductive Amination

Titanium(IV) isopropoxide stabilizes imine intermediates during reductive amination, improving yield and stereoselectivity.

Procedure:

-

React 4-methylpiperidin-3-one with methylamine in methanol.

-

Add Ti(OiPr)4 (1.1 eq) and stir for 1 hour.

-

Reduce with NaBH4 (2.0 eq) at 0°C.

-

Acidify with HCl; extract and purify.

Yield : 90%

e.e. : 76% (after chiral resolution)

Organometallic Approaches

Palladium-Catalyzed Allylic Amination

A [3+3] annulation strategy between 1,3-dienes and aziridines generates the piperidine core. Palladium catalysts (e.g., Pd(OAc)2/Xantphos) enable regioselective C–N bond formation.

Key Steps:

-

Generate η3-allylpalladium complex from 1-benzyl-4-methyl-1,2,5,6-tetrahydropyridine.

-

Nucleophilic attack by methylamine.

-

Hydrogenolysis to remove benzyl groups.

Yield : 56%

Dr : 6:1 (cis:trans)

Biocatalytic Synthesis

Aldolase-Catalyzed Cyclization

Engineered D-fructose-6-phosphate aldolase (FSA) catalyzes stereoselective aldol additions to N-Cbz-aminoaldehydes, followed by hydrogenation.

Protocol:

-

Condense ethanal with N-Cbz-3-aminobutanal using FSA.

-

Hydrogenate with Pd/C (10% w/w) in methanol.

-

Purify via crystallization.

Industrial-Scale Production

Continuous Flow Reactor Synthesis

Optimized for high throughput, this method uses solvent-free conditions and automated systems.

Process Overview:

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Alkylation | K2CO3, DMF, 80°C |

| 2 | Reductive Amination | NaBH(OAc)3, MeOH, 25°C |

| 3 | Crystallization | IPA/H2O, −20°C |

Resolution via Chiral Tartrates

This compound is isolated as the L-di-p-toluoyl tartrate salt, achieving >99% e.e. after recrystallization.

Conditions:

-

Resolution Agent : L-di-p-toluoyl tartaric acid (1.2 eq)

-

Solvent : Methanol/water (4:1)

-

Recovery : 85%

Comparative Analysis of Methods

| Method | Yield (%) | e.e. (%) | Dr | Scalability |

|---|---|---|---|---|

| Reductive Amination | 73 | 66 | – | Moderate |

| Rh-Catalyzed Hydrogenation | 87 | 82.9 | 182.9 | High |

| Organometallic | 56 | 76 | 6:1 | Low |

| Biocatalytic | 79 | 98 | – | Moderate |

| Industrial Flow | >90 | >99 | – | High |

Challenges and Innovations

Stereochemical Control

Chemical Reactions Analysis

Types of Reactions

(3S)-1,3-dimethylpiperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

Substitution: The nitrogen atom in the piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: (3S)-1,3-dimethylpiperidin-4-ol.

Substitution: Various N-substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (3S)-1,3-dimethylpiperidin-4-one serves as an intermediate in the formation of complex organic molecules. Its versatile reactivity allows chemists to design various derivatives that can be utilized in drug development.

Biology

Research indicates that this compound exhibits significant biological activity:

- Antimicrobial Activity : Demonstrated effectiveness against Gram-positive bacteria.

- Antiviral Effects : Certain derivatives show potential against viral infections.

- Analgesic Properties : Explored for pain relief applications.

- Anticancer Activity : Exhibits cytotoxic effects on various cancer cell lines.

Case Studies

Several studies highlight the biological activities of this compound:

-

Anticancer Study :

- A study on human cancer cell lines indicated that this compound induces apoptosis via specific signaling pathways. The results showed a dose-dependent increase in cell death and significant tumor growth inhibition in vitro.

-

Antimicrobial Research :

- Comparative studies revealed notable antibacterial activity against Gram-positive bacteria, with determined Minimum Inhibitory Concentration (MIC) values supporting its potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of (3S)-1,3-dimethylpiperidin-4-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between (3S)-1,3-dimethylpiperidin-4-one and related compounds:

Physicochemical Properties

- Boiling Points :

- The target compound’s boiling point (191.8 °C) is lower than benzyl-substituted derivatives due to reduced molecular weight and lack of aromaticity .

- Bulkier substituents (e.g., bis-benzylidene groups in ) increase molecular weight and may elevate boiling points, though specific data are unavailable.

- Solubility: Methyl groups in this compound enhance solubility in nonpolar solvents compared to polar derivatives like the acetylated compound in . Chlorinated derivatives () likely exhibit lower aqueous solubility due to hydrophobic Cl substituents.

Spectroscopic and Electronic Properties

- NMR Shifts :

- Substituent electronegativity (e.g., Cl in ) alters chemical shifts. For example, electron-withdrawing groups deshield protons, causing downfield shifts .

- The simpler methyl groups in the target compound result in predictable, less complex NMR spectra compared to benzylidene or methoxyphenyl derivatives .

- Electron Effects :

Key Research Findings

Substituent Impact on Reactivity :

- Benzyl groups () stabilize intermediates in nucleophilic reactions due to resonance, whereas methyl groups (target compound) favor sterically controlled pathways .

Safety Considerations :

- The target compound’s flash point (64.5 °C) indicates flammability, requiring careful handling. Derivatives with halogenated groups () may pose additional toxicity risks .

Biological Activity

(3S)-1,3-dimethylpiperidin-4-one is a piperidine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with two methyl groups at the 1 and 3 positions and a carbonyl group at the 4 position. Its unique stereochemistry contributes to its distinctive biological properties. The compound is often used as an intermediate in the synthesis of various organic molecules due to its reactivity and structural versatility.

The biological activity of this compound is primarily attributed to its ability to act as a ligand that interacts with specific molecular targets. This interaction can modulate the activity of receptors or enzymes involved in various physiological processes. The precise pathways and targets depend on the biological context and application being studied.

Biological Activities

Research has shown that piperidin-4-ones, including this compound, exhibit a broad spectrum of biological activities:

- Antimicrobial Activity : Studies indicate that piperidin-4-ones possess significant antimicrobial properties, making them candidates for developing new antibiotics .

- Antiviral Effects : Certain derivatives have demonstrated efficacy against viral infections, contributing to their potential as antiviral agents .

- Analgesic Properties : The compound has been explored for its pain-relieving effects, suggesting potential applications in pain management therapies .

- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines, highlighting its potential in cancer treatment strategies .

Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Study : A study conducted on human cancer cell lines revealed that this compound induced apoptosis through the activation of specific signaling pathways. The results indicated a dose-dependent increase in cell death, with significant inhibition of tumor growth observed in vitro .

- Antimicrobial Research : In a comparative study assessing various piperidine derivatives, this compound exhibited notable antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, supporting its potential use in treating bacterial infections .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Antimicrobial, Antiviral, Analgesic | Unique stereochemistry enhances activity |

| (3S,4R)-3-hydroxypiperidine-4-carboxylic acid | Antitumor | Different functional groups alter activity |

| (3S,4S)-tetflupyrolimet | Herbicidal | Used as a mode-of-action inhibitor |

Q & A

Q. What are the common synthetic routes for (3S)-1,3-dimethylpiperidin-4-one, and how can enantiomeric purity be ensured?

The synthesis typically involves cyclization of a β-ketoamide precursor under acidic conditions. For example, alkylation of a secondary amine with a ketone-bearing alkyl halide, followed by intramolecular cyclization, can yield the piperidinone core. To ensure enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., using chiral ligands in transition-metal-catalyzed reactions) are employed. Reaction conditions such as solvent polarity (e.g., THF or DMF), temperature control (0–60°C), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of alkylating agent) are critical for optimizing yield and stereoselectivity .

Q. What analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm the stereochemistry and substituent positions. For instance, coupling constants (e.g., J = 3–5 Hz for axial-equatorial protons in the piperidine ring) distinguish chair conformations.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C7H13NO, exact mass 127.0997).

- X-ray Crystallography : Single-crystal diffraction resolves absolute stereochemistry and ring puckering parameters (e.g., Cremer-Pople coordinates) .

Q. How should researchers handle safety concerns associated with this compound?

Refer to safety data sheets (SDS) for hazard mitigation:

- GHS Hazards : Skin irritation (H315), eye damage (H319), and respiratory irritation (H335).

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation and direct contact.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?

Single-crystal X-ray analysis using SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths, angles, and torsional parameters. For example, in derivatives like 2,6-bis(4-methoxyphenyl)-1,3-dimethylpiperidin-4-one, crystallographic data (space group P21/n, a = 16.674 Å, b = 19.819 Å, c = 7.549 Å) reveal chair conformations and hydrogen-bonding networks. Displacement parameters (Ueq) assess thermal motion and disorder .

Q. What methodologies are used to analyze contradictory spectral data in piperidinone derivatives?

Contradictions (e.g., unexpected NMR splitting or MS fragmentation) require iterative validation:

Q. How can substituents influence the biological activity of this compound analogs?

Structure-activity relationship (SAR) studies involve:

- Substituent Variation : Introducing aryl groups (e.g., 4-methoxyphenyl) enhances lipophilicity and target binding.

- Biological Assays : Measure IC50 values against enzymes (e.g., kinases) or receptors (e.g., GPCRs).

- Molecular Docking : Simulate interactions with binding pockets using software like AutoDock Vina. For example, trimethoxyphenyl substituents in analogs show enhanced anticancer activity via tubulin inhibition .

Q. What experimental approaches are used to determine thermal stability and decomposition pathways?

- Thermogravimetric Analysis (TGA) : Measures weight loss (%) at elevated temperatures (e.g., 150–300°C).

- Differential Scanning Calorimetry (DSC) : Identifies melting points and exothermic decomposition events.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyzes volatile decomposition products (e.g., CO, NOx) .

Q. How can reaction mechanisms for piperidinone ring functionalization be elucidated?

- Isotopic Labeling : Track proton transfer using deuterated solvents (e.g., D2O in keto-enol tautomerism studies).

- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to identify rate-determining steps.

- Computational Modeling : Transition-state analysis with Gaussian software reveals intermediates and activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.